3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide
Overview
Description
3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide is a compound that features a triazole ring substituted with a nitro group and a propanehydrazide moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the 1,2,4-triazole moiety have been known to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes .
Mode of Action
Compounds with a similar structure have been used for esterifications of amino acids with very low racemization .
Biochemical Pathways
The synthesis of related compounds involves the reaction of 1-amino-3-nitro-1h-1,2,4-triazole with other compounds, leading to the formation of various substituted furazans .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
They have been estimated as potential components of solid composite propellants .
Action Environment
The action of 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide can be influenced by various environmental factors. For instance, related compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide typically involves the reaction of 3-nitro-1H-1,2,4-triazole with a suitable hydrazide precursor. One common method includes the reaction of 3-nitro-1H-1,2,4-triazole with 3-chloropropanehydrazide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other triazole-based compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3-nitro-1H-1,2,4-triazole: A precursor in the synthesis of 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide.
3-(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxyfurazans: Compounds with similar energetic properties and applications in propellants and explosives.
Uniqueness
This compound is unique due to its combination of a triazole ring with a nitro group and a propanehydrazide moiety. This structure imparts specific chemical and physical properties, making it suitable for diverse applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
3-(3-nitro-1,2,4-triazol-1-yl)propanehydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O3/c6-8-4(12)1-2-10-3-7-5(9-10)11(13)14/h3H,1-2,6H2,(H,8,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJYGKBYLBOYAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCC(=O)NN)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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